7-Ethoxybenzofuran-2-carboximidamide
Beschreibung
Eigenschaften
CAS-Nummer |
199287-04-2 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
7-ethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H3,12,13) |
InChI-Schlüssel |
TUZMLJVGXHTHCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=N)N |
Kanonische SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=N)N |
Synonyme |
2-Benzofurancarboximidamide,7-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Role of 3-Nitrophthalic Acid
Stepwise Synthetic Pathways
Esterification and Rearrangement
The initial step involves esterification of 3-nitrophthalic acid using methanol and sulfuric acid as a catalyst. This exothermic reaction proceeds under reflux, with thin-layer chromatography (TLC) monitoring to confirm complete conversion to 3-nitrophthalic acid dimethyl ester. Post-reaction neutralization with sodium bicarbonate ensures isolation of the diester, which is then subjected to aqueous rearrangement to form 3-nitro-2-carboxyl methyl benzoate (Table 1).
Table 1: Esterification Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Temperature | Reflux (64–68°C) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Acylation and Diazotization
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | −10°C to 0°C |
| Catalyst | TBAC |
| Yield | 75–80% |
Reduction and Cyclization
Tin powder-mediated reduction of the azide intermediate generates the primary amine, which spontaneously undergoes cyclization to form the benzofuran core. This step is highly sensitive to temperature, with optimal yields achieved at 80–90°C. The resulting 2-ethoxybenzoimidazole-7-carboxylate methyl ester is isolated via vacuum distillation and recrystallization (Table 3).
Table 3: Cyclization Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | Tin powder |
| Temperature | 80–90°C |
| Reaction Time | 2–3 hours |
| Yield | 70–75% |
Carboximidamide Formation
The final step involves converting the ester group to a carboximidamide. This is achieved by reacting the methyl ester with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by dehydration using carbodiimide reagents such as CDI (1,1′-carbonyldiimidazole). The reaction proceeds at room temperature, with yields exceeding 85% (Table 4).
Table 4: Carboximidamide Synthesis Parameters
| Parameter | Value |
|---|---|
| Reagent | Hydroxylamine/CDI |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Yield | 85–90% |
Optimization Strategies
Solvent and Catalyst Selection
The use of toluene in acylation and diazotization steps minimizes side reactions, while TBAC enhances azide incorporation efficiency. Substituting tin powder with hydrogen gas and palladium catalysts in the reduction step has been explored but shows comparable yields at higher costs.
Temperature Control
Maintaining sub-zero temperatures during diazotization prevents premature decomposition of the azide intermediate. Similarly, precise temperature control during cyclization (80–90°C) ensures optimal ring closure without over-reduction.
Purification Techniques
Recrystallization from ethyl acetate/hexane mixtures improves product purity (>98%), as confirmed by HPLC analysis. Column chromatography is avoided due to the compound’s sensitivity to silica gel-induced degradation.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What methodologies are effective for resolving spectral overlaps in the characterization of 7-Ethoxybenzofuran-2-carboximidamide analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
